molecular formula C18H19O3D5 B602633 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 CAS No. 221093-33-0

2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5

Cat. No.: B602633
CAS No.: 221093-33-0
M. Wt: 293.42
InChI Key: DILDHNKDVHLEQB-MLEVBVPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is a labeled compound used in various scientific research applications. It is a deuterated form of 2-Hydroxy-17ß-estradiol, where five hydrogen atoms are replaced with deuterium. This compound is known for its high purity and is often used in studies involving hormone metabolism and receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 typically involves the deuteration of 2-Hydroxy-17ß-estradiolThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound, and advanced purification techniques are employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of estrone derivatives, while reduction can yield various estradiol analogs .

Scientific Research Applications

2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 involves its interaction with estrogen receptors in the body. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the molecule enhance its stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 include:

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research involving hormone metabolism and receptor interactions .

Properties

CAS No.

221093-33-0

Molecular Formula

C18H19O3D5

Molecular Weight

293.42

InChI

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D

InChI Key

DILDHNKDVHLEQB-MLEVBVPTSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O

boiling_point

481.5±45.0 °C at 760 mmHg

density

1.2±0.1 g/cm3

Purity

95% by HPLC; 98% atom D

Related CAS

362-05-0 (unlabelled)

Synonyms

SCHEMBL4095308;  Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)-

tag

Estradiol Impurities

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
Reactant of Route 2
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
Reactant of Route 3
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
Reactant of Route 4
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
Reactant of Route 5
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
Reactant of Route 6
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.